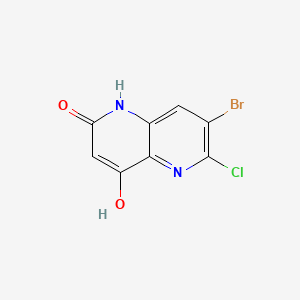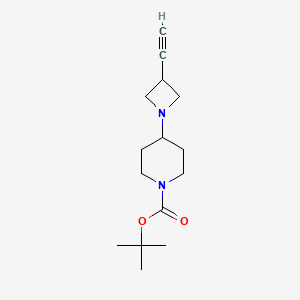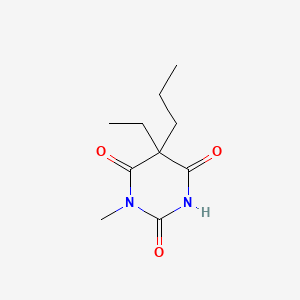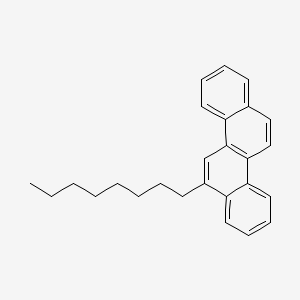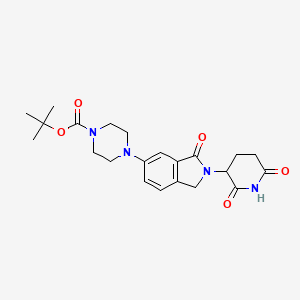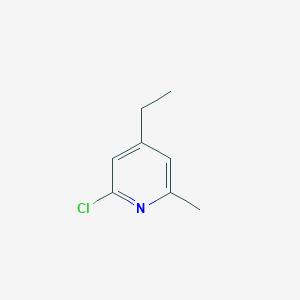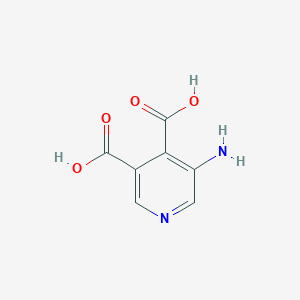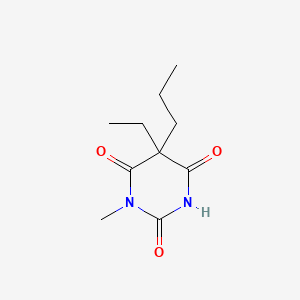methanone CAS No. 208111-40-4](/img/structure/B13936628.png)
[4-(Aminomethyl)-4-fluoro-1-piperidinyl](3,4-dichlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an aminomethyl group and a fluorine atom, along with a methanone group attached to a dichlorophenyl ring. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a suitable amine and a ketone, the piperidine ring can be formed via reductive amination.
Introduction of Substituents: The aminomethyl and fluoro groups can be introduced through nucleophilic substitution reactions. For instance, the fluorine atom can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment of the Methanone Group: The methanone group can be introduced through acylation reactions using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of 4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the methanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can be used to replace the fluorine atom or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium azide (NaN3) and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group may yield an aldehyde or carboxylic acid, while reduction of the methanone group may produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms, receptor binding, and other biochemical processes.
Medicine
In the field of medicine, 4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone: This compound shares a similar piperidine structure but differs in the substitution pattern on the phenyl ring.
4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone: Similar to the target compound but with a different halogen substitution.
4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone: This compound has two fluorine atoms on the phenyl ring instead of chlorine.
Uniqueness
The uniqueness of 4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
208111-40-4 |
|---|---|
Fórmula molecular |
C13H15Cl2FN2O |
Peso molecular |
305.17 g/mol |
Nombre IUPAC |
[4-(aminomethyl)-4-fluoropiperidin-1-yl]-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C13H15Cl2FN2O/c14-10-2-1-9(7-11(10)15)12(19)18-5-3-13(16,8-17)4-6-18/h1-2,7H,3-6,8,17H2 |
Clave InChI |
AUMKSCKMXHJWOK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(CN)F)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


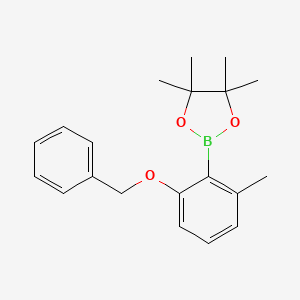
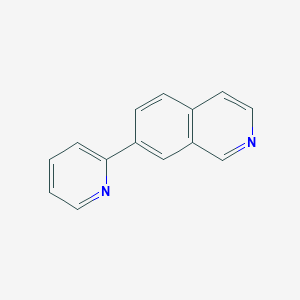
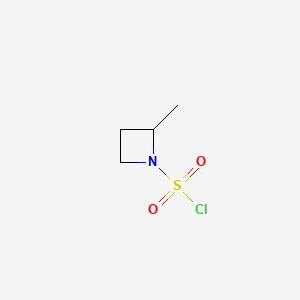
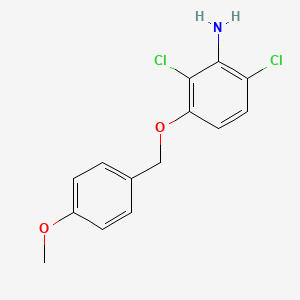
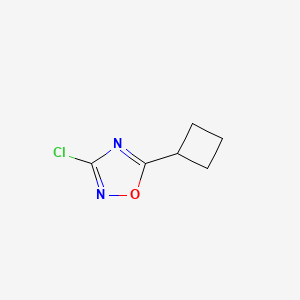
![2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)
